molecular formula C7H5FN2O B12969295 3-Fluoro-5-(hydroxymethyl)picolinonitrile

3-Fluoro-5-(hydroxymethyl)picolinonitrile

Cat. No.: B12969295
M. Wt: 152.13 g/mol
InChI Key: AGNREGPWYUWOKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-5-(carboxymethyl)picolinonitrile.

    Reduction: Formation of 3-Fluoro-5-(aminomethyl)picolinonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(hydroxymethyl)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)picolinonitrile depends on its specific application

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity.

    Signal Transduction: The compound can influence cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxymethyl group makes it a versatile building block for various synthetic applications.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-fluoro-5-(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2

InChI Key

AGNREGPWYUWOKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C#N)CO

Origin of Product

United States

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